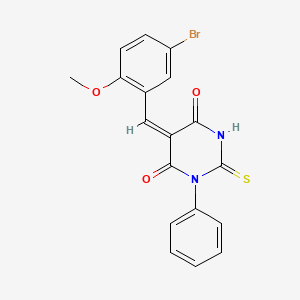
4-butoxy-N-(2-ethoxyphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-butoxy-N-(2-ethoxyphenyl)benzamide, also known as BPEB, is a chemical compound that has been extensively studied for its potential in scientific research applications. This compound belongs to the class of benzamide derivatives and has been synthesized using various methods. In
Wirkmechanismus
4-butoxy-N-(2-ethoxyphenyl)benzamide acts as a negative allosteric modulator of mGluR5, which is a G protein-coupled receptor that is widely expressed in the brain. mGluR5 plays a crucial role in regulating glutamatergic neurotransmission, which is involved in various physiological processes, including learning and memory. 4-butoxy-N-(2-ethoxyphenyl)benzamide binds to a specific site on mGluR5, which results in a conformational change that reduces the receptor's activity.
Biochemical and Physiological Effects
4-butoxy-N-(2-ethoxyphenyl)benzamide has been shown to modulate glutamatergic neurotransmission in various brain regions, including the prefrontal cortex, striatum, and nucleus accumbens. 4-butoxy-N-(2-ethoxyphenyl)benzamide has been shown to reduce the release of dopamine in the striatum, which is a key neurotransmitter involved in reward processing. 4-butoxy-N-(2-ethoxyphenyl)benzamide has also been shown to improve cognitive function in animal models of Parkinson's disease and schizophrenia.
Vorteile Und Einschränkungen Für Laborexperimente
4-butoxy-N-(2-ethoxyphenyl)benzamide is a selective antagonist of mGluR5, which makes it a valuable tool for studying the role of mGluR5 in various neurological disorders. 4-butoxy-N-(2-ethoxyphenyl)benzamide has high potency and specificity, which allows for precise modulation of glutamatergic neurotransmission. However, 4-butoxy-N-(2-ethoxyphenyl)benzamide has a short half-life, which limits its use in long-term studies. 4-butoxy-N-(2-ethoxyphenyl)benzamide also has poor solubility in aqueous solutions, which can affect its bioavailability.
Zukünftige Richtungen
4-butoxy-N-(2-ethoxyphenyl)benzamide has the potential to be developed into a therapeutic agent for various neurological disorders, including Parkinson's disease, schizophrenia, and addiction. Future research should focus on improving the pharmacokinetic properties of 4-butoxy-N-(2-ethoxyphenyl)benzamide, such as its half-life and solubility. 4-butoxy-N-(2-ethoxyphenyl)benzamide can also be used to study the role of mGluR5 in other physiological processes, such as pain perception and immune function. Further studies are needed to fully understand the mechanism of action of 4-butoxy-N-(2-ethoxyphenyl)benzamide and its potential therapeutic applications.
In conclusion, 4-butoxy-N-(2-ethoxyphenyl)benzamide is a valuable tool for studying the role of mGluR5 in various neurological disorders. 4-butoxy-N-(2-ethoxyphenyl)benzamide has high potency and specificity, which allows for precise modulation of glutamatergic neurotransmission. 4-butoxy-N-(2-ethoxyphenyl)benzamide has the potential to be developed into a therapeutic agent for various neurological disorders, and future research should focus on improving its pharmacokinetic properties and understanding its mechanism of action.
Synthesemethoden
4-butoxy-N-(2-ethoxyphenyl)benzamide has been synthesized using various methods, including the reaction of 4-butoxybenzoic acid with 2-ethoxyaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Another method involves the reaction of 4-butoxybenzoyl chloride with 2-ethoxyaniline in the presence of a base such as triethylamine (TEA). The yield of 4-butoxy-N-(2-ethoxyphenyl)benzamide using these methods is high, and the purity can be improved using column chromatography.
Wissenschaftliche Forschungsanwendungen
4-butoxy-N-(2-ethoxyphenyl)benzamide has been extensively studied for its potential in scientific research applications, particularly in the field of neuroscience. 4-butoxy-N-(2-ethoxyphenyl)benzamide is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5) and has been shown to modulate glutamatergic neurotransmission. 4-butoxy-N-(2-ethoxyphenyl)benzamide has been used to study the role of mGluR5 in various neurological disorders, including Parkinson's disease, schizophrenia, and addiction.
Eigenschaften
IUPAC Name |
4-butoxy-N-(2-ethoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-3-5-14-23-16-12-10-15(11-13-16)19(21)20-17-8-6-7-9-18(17)22-4-2/h6-13H,3-5,14H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMGAZUSSAKLZOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-(2-ethoxyphenyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-methoxyethyl)-2-{[2-(3-pyridinyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B5202973.png)
![ethyl [4-(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)-2-ethoxyphenoxy]acetate](/img/structure/B5202980.png)
![N-[2-(3-fluorophenyl)ethyl]-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5202988.png)
![1-(4-ethoxyphenyl)-2-{2-imino-3-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}ethanol dihydrochloride](/img/structure/B5202994.png)
![N-allyl-2-{[(2-fluorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5202995.png)
![ethyl 4-(2-chlorobenzyl)-1-[(4-methyl-2-thienyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B5203005.png)

![3-cyclohexyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylpropanamide](/img/structure/B5203019.png)
![(3,5-dimethoxybenzyl)[2-(3-fluorophenyl)ethyl]amine](/img/structure/B5203029.png)


![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide](/img/structure/B5203046.png)
![2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-methyl-N-phenylacetamide](/img/structure/B5203056.png)